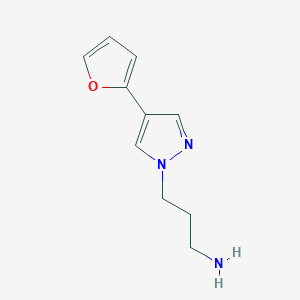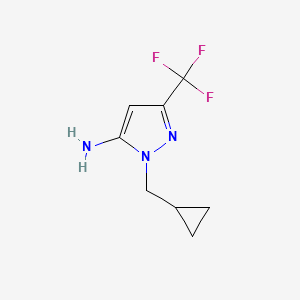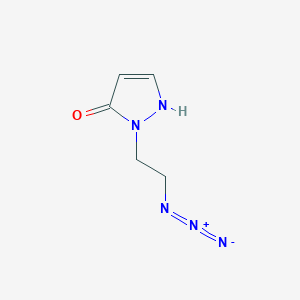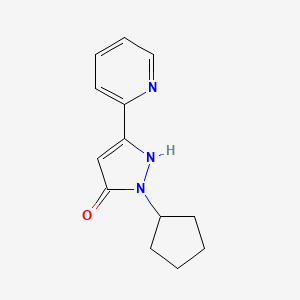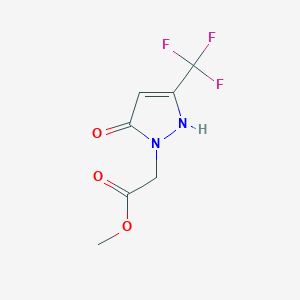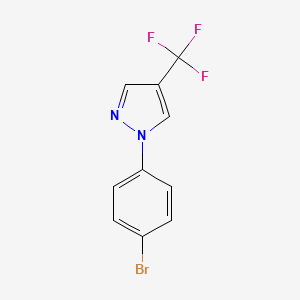
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to a pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and trifluoromethylhydrazine.
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with trifluoromethylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of bromine.
1-(4-Fluorophenyl)-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-1-3-9(4-2-8)16-6-7(5-15-16)10(12,13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGKPMFLNCNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


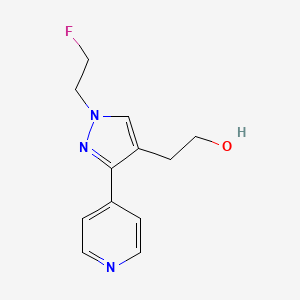
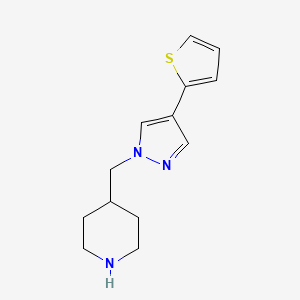
![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)
![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)

